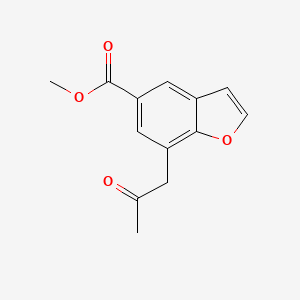
Ethyl 3-hydroxy-1-methoxycyclobutane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-1-methoxycyclobutanecarboxylic acid ethyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a cyclobutane ring, which is a four-membered ring structure, making it relatively strained and reactive compared to larger ring systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-methoxycyclobutanecarboxylic acid ethyl ester can be achieved through several methods. One common approach involves the esterification of 3-Hydroxy-1-methoxycyclobutanecarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of a cyclobutane derivative as a starting material. For example, 3-Hydroxy-1-methoxycyclobutanecarboxylic acid can be synthesized from cyclobutanone through a series of reactions including hydroxylation and methoxylation. The final esterification step can then be performed using ethanol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of 3-Hydroxy-1-methoxycyclobutanecarboxylic acid ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and catalyst concentration can lead to high-purity products suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-1-methoxycyclobutanecarboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.
Major Products Formed
Oxidation: 3-Oxo-1-methoxycyclobutanecarboxylic acid ethyl ester.
Reduction: 3-Hydroxy-1-methoxycyclobutanemethanol.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-1-methoxycyclobutanecarboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavorings due to its ester functionality.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-1-methoxycyclobutanecarboxylic acid ethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The cyclobutane ring’s strained nature makes it reactive, allowing it to interact with enzymes and other biological molecules, potentially leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester known for its fruity smell, used in flavorings.
Cyclobutanecarboxylic acid derivatives: Compounds with similar ring structures but different functional groups.
Uniqueness
3-Hydroxy-1-methoxycyclobutanecarboxylic acid ethyl ester is unique due to its combination of a cyclobutane ring, hydroxyl group, and methoxy group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C8H14O4 |
|---|---|
Molekulargewicht |
174.19 g/mol |
IUPAC-Name |
ethyl 3-hydroxy-1-methoxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C8H14O4/c1-3-12-7(10)8(11-2)4-6(9)5-8/h6,9H,3-5H2,1-2H3 |
InChI-Schlüssel |
DRIKYVGXCCMTBN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CC(C1)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


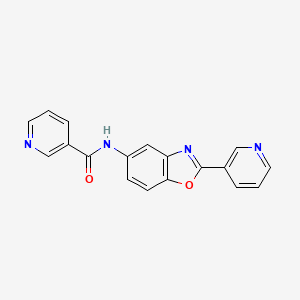
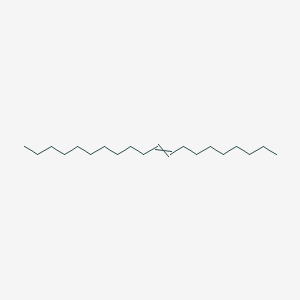

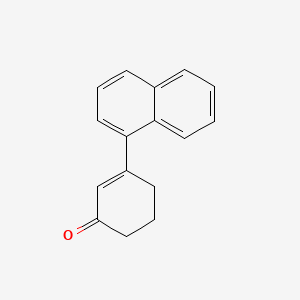

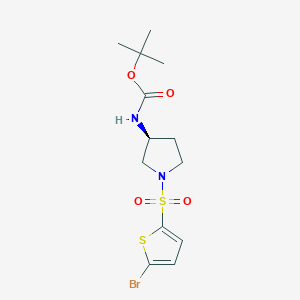

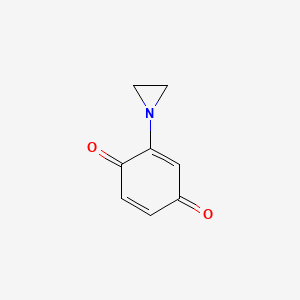
![11H-[1,3,5]triazepino[3,2-a]benzimidazole](/img/structure/B13977991.png)
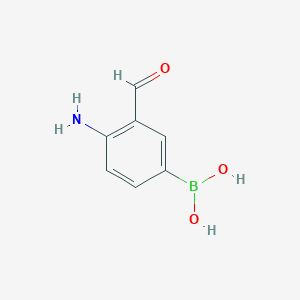
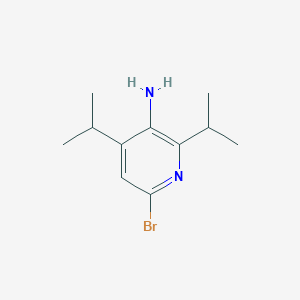
![1-Chloro-3-[(4-methoxyphenyl)methylamino]propan-2-ol](/img/structure/B13978001.png)
